molecular formula C5H7ClN4 B097398 2-Chloro-N4-methylpyrimidine-4,5-diamine CAS No. 17587-95-0

2-Chloro-N4-methylpyrimidine-4,5-diamine

Cat. No.: B097398
CAS No.: 17587-95-0
M. Wt: 158.59 g/mol
InChI Key: VDGJDQNGSRECJM-UHFFFAOYSA-N
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Description

2-Chloro-N4-methylpyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H7ClN4 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a methyl group at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-methylpyrimidine-4,5-diamine typically involves the chlorination of N4-methylpyrimidine-4,5-diamine. One common method includes the reaction of N4-methylpyrimidine-4,5-diamine with thionyl chloride (SOCl2) under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N4-methylpyrimidine-4,5-diamine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N4-methylpyrimidine-4,5-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Chloro-N4-methylpyrimidine-4,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with signal transduction processes, depending on the specific application and target .

Comparison with Similar Compounds

    2-Chloro-4-methylpyrimidine: Similar in structure but lacks the diamine functionality, making it less versatile in certain reactions.

    5-Methyl-2,4-pyrimidinediamine: Contains a methyl group at the fifth position instead of the fourth, leading to different reactivity and applications.

    2-Chloro-5-nitropyrimidine-4,6-diamine:

Uniqueness: 2-Chloro-N4-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

IUPAC Name

2-chloro-4-N-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGJDQNGSRECJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428063
Record name 2-Chloro-N4-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-95-0
Record name 2-Chloro-N4-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(methylamino)-5-nitropyrimidine (3.76 g, 20 mmol, synthesized from the above procedure), tin(II) chloride dihydrate (18.0 g, 80 mmol) in ethanol (200 mL) is heated at 80° C. After heating for 2 hours, the reaction mixture is cooled to room temperature and concentrated. Ethyl acetate and celite is added to the residue and the mixture is basified with saturated sodium carbonate solution to a pH of 9-10. The mixture is filtered through a pad of celite and washed with ethyl acetate. The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. Further purification by column chromatography (silica gel, eluting with ethyl acetate) affords the title compound (1.72 g, 54%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chloro-N-methyl-5-nitropyrimidin-4-amine (1.9 g, 10 mmol) in acetic acid (30 mL) was added iron powder (4 g, 71 mmol), and the suspension mixture was heated to 60° C. for 16 hours. The solvent was removed under reduced pressure, and the residue was diluted by brine and ethyl acetate. The solid was filtered off, and the filtrate was extracted with ethyl acetate (50 mL*12). The organic layers were separated, combined, dried over sodium sulfate, filtered and concentrated to give the title compound (1.1 g, 69%). MS (ES+) C5H7ClN4 requires: 159, 161. found: 160, 162 [M+H]+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
69%

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